3-Methoxy-2,6-dimethylphenol
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Overview
Description
3-Methoxy-2,6-dimethylphenol is an organic compound with the molecular formula C9H12O2 It is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-2,6-dimethylphenol can be synthesized through several methods. One common approach involves the methylation of 2,6-dimethylphenol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
3-Methoxy-2,6-dimethylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): Similar in structure but lacks the additional methyl groups.
4-Methoxy-2,6-dimethylphenol: Another isomer with the methoxy group in a different position.
2,6-Dimethylphenol: Lacks the methoxy group but shares the dimethyl substitution pattern.
Uniqueness
3-Methoxy-2,6-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
89238-29-9 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-methoxy-2,6-dimethylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5,10H,1-3H3 |
InChI Key |
AGPUSJYILSHJII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C)O |
Origin of Product |
United States |
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